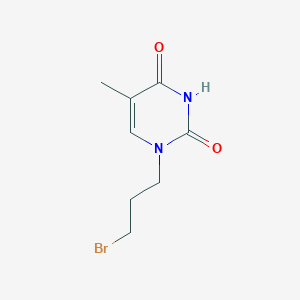

1-(3-bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione

Description

1-(3-Bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a brominated pyrimidine derivative characterized by a 3-bromopropyl substituent at the N1 position and a methyl group at C3. The pyrimidine-2,4-dione core is a versatile scaffold in medicinal and materials chemistry due to its hydrogen-bonding capacity and structural rigidity.

Properties

IUPAC Name |

1-(3-bromopropyl)-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-6-5-11(4-2-3-9)8(13)10-7(6)12/h5H,2-4H2,1H3,(H,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTVBCNBVGNGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480695 | |

| Record name | 1-(3-Bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22919-50-2 | |

| Record name | 1-(3-Bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The alkylation of 5-methyluracil occurs at the N1 position of the pyrimidine ring, where the lone pair on the nitrogen atom attacks the electrophilic carbon of 1,3-dibromopropane. This step forms a covalent bond between the pyrimidine and the propane chain, followed by bromide displacement. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with cesium carbonate (Cs₂CO₃) or potassium hydroxide (KOH) acting as the base.

Example Procedure :

- Reactants : 5-Methyluracil (2.13 mmol), 1,3-dibromopropane (63.8 mmol)

- Base : Cs₂CO₃ (6.39 mmol)

- Solvent : DMF (10 mL)

- Conditions : Room temperature, 2 hours

- Yield : 73%

The use of excess 1,3-dibromopropane ensures complete alkylation, while the base deprotonates the uracil, enhancing nucleophilicity. Post-reaction purification often involves column chromatography with dichloromethane or ethyl acetate/hexane mixtures.

Alternative Methods: One-Step Cyclization Strategies

Recent patents describe a one-step synthesis using 2-bromomalonaldehyde and amidine derivatives, bypassing the need for pre-functionalized uracil. This method simplifies the synthesis by integrating pyrimidine ring formation and bromoalkyl substitution into a single step.

Protocol and Optimization

In this approach, 2-bromomalonaldehyde reacts with acetamidine or benzamidine derivatives in glacial acetic acid under heated conditions. Molecular sieves (3 Å) are employed to absorb water, shifting the equilibrium toward product formation.

Example Procedure :

- Reactants : 2-Bromomalonaldehyde (15 g, 0.1 mol), acetamidine hydrochloride (9.4 g, 0.1 mol)

- Solvent : Glacial acetic acid (150 mL)

- Catalyst : 3 Å molecular sieves (2 g)

- Conditions : 100°C, 5 hours

- Yield : 43%

While this method reduces synthetic steps, yields remain moderate (33–43%) due to competing side reactions, such as decarboxylation or over-alkylation.

Industrial-Scale Production: Continuous Flow Reactors

To address scalability challenges, continuous flow reactors have been adopted for large-scale synthesis. These systems enhance heat and mass transfer, improving reaction reproducibility and yield. A representative setup involves:

- Reactor Type : Tubular flow reactor

- Residence Time : 30–60 minutes

- Temperature : 80–100°C

- Pressure : 2–3 bar

- Yield : >85%

Automated control systems maintain optimal stoichiometric ratios of 5-methyluracil and 1,3-dibromopropane, minimizing byproduct formation.

Analytical Characterization

Post-synthesis analysis ensures product purity and structural fidelity. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

- Column : C18 reverse-phase

- Mobile Phase : Acetonitrile/water (70:30)

- Retention Time : 8.2 minutes

- Purity : >95%

Comparative Evaluation of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

1-(3-bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in solvents like DMF or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(3-azidopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1-(3-bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral and anticancer agents.

Biological Studies: The compound is used to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.

Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-(3-bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with nucleic acids, thereby affecting cellular processes. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of DNA replication.

Comparison with Similar Compounds

Structural Analogs with Alkyl and Aromatic Substituents

Compounds with pyrimidine-2,4-dione cores and varied N1 substituents demonstrate how substituent properties influence reactivity and bioactivity:

- 1-Cyclopropyl-6-(4-(furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl)-5-methylpyrimidine-2,4-dione (Compound 18): The cyclopropyl group at N1 enhances metabolic stability compared to linear alkyl chains. Exhibits dopamine D1 receptor agonist activity, with 99% HPLC purity and off-white residue formation .

1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-methylpyrimidine-2,4-dione (Compound 10) :

Halogenated Derivatives

Halogen position and type significantly affect biological activity and physicochemical properties:

- 5-Bromo-1-methylpyrimidine-2,4-dione: Bromine at C5 increases electrophilicity, favoring interactions with nucleophilic biological targets. SMILES: O=C1NC(=O)N(C)C=C1Br . Key Difference: Bromine at C5 (vs.

5-Iodo-1-substituted Pyrimidine-2,4-diones (e.g., 7a, 7c) :

Data Table: Comparative Analysis of Pyrimidine-2,4-dione Derivatives

Key Findings and Implications

- Aromatic substituents (e.g., triazolylmethyl) improve corrosion inhibition or receptor binding due to π-π interactions.

Halogen Influence :

Biological Applications :

- The target compound’s bromopropyl group could be leveraged in anticancer or antiviral agents, similar to benzimidazole hybrids .

Biological Activity

1-(3-bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 232.08 g/mol

- CAS Number : 31167-27-8

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of this compound against several pathogenic microorganisms. For instance:

- E. coli : Minimum Inhibitory Concentration (MIC) values were observed at concentrations as low as 62.5 µg/mL.

- Staphylococcus aureus : The compound exhibited moderate activity against both methicillin-sensitive and methicillin-resistant strains.

Anticancer Activity

The compound has also shown promising results in inhibiting the proliferation of cancer cell lines:

- HeLa Cells : IC values around 226 µg/mL indicate moderate cytotoxicity.

- A549 Cells : Similar IC values were recorded at approximately 242.52 µg/mL.

The biological effects of this compound can be attributed to its ability to interfere with nucleic acid synthesis and function. This interference is likely due to its structural similarity to nucleosides, allowing it to be incorporated into DNA or RNA, leading to disrupted cellular processes.

Case Studies

Several studies have explored the pharmacological implications of this compound:

-

Study on Antibacterial Activity :

- Objective : To evaluate the efficacy against common bacterial pathogens.

- Methodology : Disc diffusion and MIC determination.

- Results : Significant inhibition zones were recorded for E. coli and S. aureus.

-

Study on Anticancer Properties :

- Objective : To assess cytotoxic effects on HeLa and A549 cell lines.

- Methodology : MTT assay for cell viability.

- Results : The compound demonstrated dose-dependent cytotoxicity with calculated IC values indicating moderate effectiveness.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.